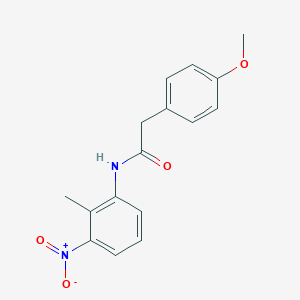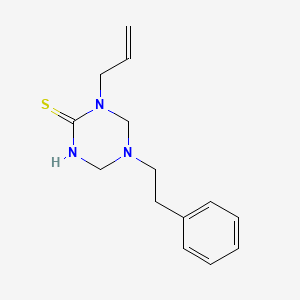![molecular formula C19H15Cl2N3O2 B5687097 N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5687097.png)
N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as CC-115, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, immune disorders, and metabolic disorders. CC-115 is a dual inhibitor of mTORC1 and mTORC2, which are key regulators of cell growth, proliferation, and survival.
Mecanismo De Acción
N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a dual inhibitor of mTORC1 and mTORC2, which are key regulators of cell growth, proliferation, and survival. mTORC1 and mTORC2 are activated by various growth factors and nutrients, and play critical roles in the regulation of protein synthesis, autophagy, and metabolism.
By inhibiting mTORC1 and mTORC2, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide blocks the downstream signaling pathways that promote cell growth and proliferation. This leads to the inhibition of tumor growth and the suppression of immune activation in autoimmune diseases. In metabolic disorders, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide improves insulin sensitivity and glucose metabolism by regulating the expression of key metabolic genes.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to have potent antitumor activity in various tumor types, including breast cancer, prostate cancer, and glioblastoma. N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy.
In immune disorders, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to inhibit the activation and proliferation of T cells, which are key players in the pathogenesis of autoimmune diseases. N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
In metabolic disorders, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to improve insulin sensitivity and glucose metabolism by regulating the expression of key metabolic genes, such as PPAR-gamma and GLUT4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has also been shown to have low toxicity and good tolerability in preclinical studies.
However, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide also has some limitations for lab experiments, including its limited solubility and stability in aqueous solutions. N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide also has a short half-life in vivo, which may limit its efficacy in certain disease models.
Direcciones Futuras
There are several future directions for the development of N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, including the evaluation of its efficacy in clinical trials for various diseases, the identification of biomarkers for patient selection and monitoring, and the optimization of its pharmacokinetic properties.
In cancer, future studies could focus on the combination of N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide with other anticancer agents, such as checkpoint inhibitors and targeted therapies. In immune disorders, future studies could focus on the identification of novel targets for N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide and the development of more selective inhibitors.
In metabolic disorders, future studies could focus on the identification of biomarkers for patient selection and monitoring, and the optimization of N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide dosing and administration. Overall, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has shown great promise as a novel therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves the reaction of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetic acid with 4-chlorobenzylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The product is obtained in good yield and high purity through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been extensively studied in preclinical models of various diseases, including cancer, immune disorders, and metabolic disorders. In cancer, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has shown potent antitumor activity in various tumor types, including breast cancer, prostate cancer, and glioblastoma. N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy.
In immune disorders, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to inhibit the activation and proliferation of T cells, which are key players in the pathogenesis of autoimmune diseases.
In metabolic disorders, N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has shown potential in the treatment of obesity and type 2 diabetes. N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to improve insulin sensitivity and glucose metabolism in preclinical models of these diseases.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-15-5-1-13(2-6-15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCNUROOHHYFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![2-(4-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5687022.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)

![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)

![5-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687088.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5687102.png)
![1-[2-(benzyloxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5687109.png)
![N-[(6-chloro-3-pyridinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5687112.png)

![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)